molecular formula C7H4ClNO3S B6612829 1,3-benzoxazole-6-sulfonyl chloride CAS No. 134369-62-3

1,3-benzoxazole-6-sulfonyl chloride

Cat. No. B6612829
M. Wt: 217.63 g/mol
InChI Key: DJUJCYDIJTVPHD-UHFFFAOYSA-N
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Description

1,3-Benzoxazole-6-sulfonyl chloride is a chemical compound with the molecular formula C7H4ClNO3S . It has an average mass of 217.630 Da and a monoisotopic mass of 216.960037 Da . It is a useful compound in organic synthesis .


Synthesis Analysis

The synthesis of benzoxazole derivatives has been extensively studied. One common method involves the reaction of 2-aminophenol with various compounds such as aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Molecular Structure Analysis

The molecular structure of 1,3-benzoxazole-6-sulfonyl chloride consists of a benzoxazole ring attached to a sulfonyl chloride group . The benzoxazole ring is a bicyclic planar molecule, making it a favorable moiety for researchers .


Chemical Reactions Analysis

Benzoxazole has been used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization, offering several biological activities .


Physical And Chemical Properties Analysis

1,3-Benzoxazole-6-sulfonyl chloride has a molecular refractivity of 48.2±0.4 cm3 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Palladium-Catalyzed C-arylation


1,3-benzoxazole-6-sulfonyl chloride has been utilized in palladium-catalyzed C-arylation reactions. This process involves the direct desulfitative C-arylation of a benzo[d]oxazole C-H bond with arene sulfonyl chlorides, allowing the synthesis of 2-aryl benzoxazoles in moderate to good yields. The method is adaptable to various substituents, offering a practical alternative for synthesizing these compounds (Zhang et al., 2011).

Synthesis of Triazole Derivatives


The compound also plays a crucial role in the synthesis of triazole derivatives, which are significant in medicinal chemistry and drug design. For instance, it has been involved in the regioselective synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole through a sulfonamidation reaction, showcasing high yield, excellent regioselectivity, and operational simplicity (Salinas-Torres et al., 2022).

Nanoporous Acid Catalyst


1,3-benzoxazole-6-sulfonyl chloride is used as a nanoporous acid catalyst in synthesizing 2-Aryl benzoxazoles. This method, involving the condensation of 2-aminophenol and benzoyl chlorides under microwave irradiation, is environmentally friendly, yields good product, and has short reaction times (Nahad et al., 2013).

Fluorescent Derivatives Synthesis


The chemical is utilized in synthesizing fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives. These derivatives, derived from 1-amino-3-(1,3-benzoxazol-2-yl)naphthalen-2-ol, show excellent quantum yield and potential antibacterial and antifungal activities (Phatangare et al., 2013).

Antimicrobial Activity


Moreover, 1,3-benzoxazole-6-sulfonyl chloride derivatives have been synthesized and evaluated for antimicrobial activity. Some compounds exhibit promising antimicrobial activity against various bacterial and fungal strains, demonstrating the compound's potential in developing new antimicrobial agents (Bm et al., 2016).

Safety And Hazards

This chemical is considered hazardous. It can cause severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled . Contact with water liberates toxic gas . Safety measures include wearing protective clothing and ensuring adequate ventilation .

Future Directions

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Future research may focus on developing more efficient synthetic methodologies and exploring the bio-applicability of benzoxazole derivatives against various diseases .

properties

IUPAC Name

1,3-benzoxazole-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3S/c8-13(10,11)5-1-2-6-7(3-5)12-4-9-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUJCYDIJTVPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)OC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzoxazole-6-sulfonyl chloride

CAS RN

134369-62-3
Record name 1,3-benzoxazole-6-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Boubia, O Poupardin, M Barth, J Binet… - Journal of medicinal …, 2018 - ACS Publications
Here, we describe the identification and synthesis of novel indole sulfonamide derivatives that activate the three peroxisome proliferator activated receptor (PPAR) isoforms. Starting …
Number of citations: 96 pubs.acs.org
N Chakka, KL Andrews, LM Berry, H Bregman… - European Journal of …, 2017 - Elsevier
Glycine receptors (GlyRs) are pentameric glycine-gated chloride ion channels that are enriched in the brainstem and spinal cord where they have been demonstrated to play a role in …
Number of citations: 11 www.sciencedirect.com
佐藤健二郎 - 博士学位論文/本文(平成27 年度授与), 2016
Number of citations: 5

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